Kinase Selectivity Profiling: 2‑Fluorophenyl vs. 4‑Fluorophenyl Regioisomer
In a panel of 97 kinases, the 2‑fluorophenyl piperazine regioisomer (target compound) exhibited >50‑fold selectivity over the 4‑fluorophenyl analog against FLT3 (IC50 18 nM vs. 950 nM) while maintaining comparable potency against VEGFR2 (IC50 22 nM vs. 25 nM) [1]. This selectivity differential arises from a hydrogen‑bond interaction between the 2‑fluoro substituent and the backbone NH of Cys694 in the FLT3 hinge region, which is sterically inaccessible to the 4‑fluoro isomer.
| Evidence Dimension | Kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | FLT3 IC50 = 18 nM; VEGFR2 IC50 = 22 nM |
| Comparator Or Baseline | 4‑fluorophenyl regioisomer (CAS 1049398-77-7): FLT3 IC50 = 950 nM; VEGFR2 IC50 = 25 nM |
| Quantified Difference | 52.8‑fold selectivity gain for FLT3 vs. comparator; equivalent VEGFR2 activity |
| Conditions | Recombinant kinase assay, ATP at Km, 30 min incubation, Caliper mobility‑shift readout, n = 3 |
Why This Matters
Procurement of the 2‑fluorophenyl regioisomer ensures the FLT3‑selective phenotype required for AML target‑validation studies, avoiding the 50‑fold potency loss inherent to the 4‑fluoro counterpart.
- [1] Zhao, Z.; et al. “Exploration of 2‑Fluorophenylpiperazine Oxalamides as Selective FLT3 Inhibitors.” J. Med. Chem. 2018, 61 (14), 6192–6208. View Source
